3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one
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Overview
Description
3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with butan-2-yl, ethyl, hydroxy, and methylsulfanyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone core, leading to the formation of dihydropyrimidinone derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction of the pyrimidinone core results in dihydropyrimidinone derivatives .
Scientific Research Applications
3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simple ketone with similar structural features but lacking the pyrimidinone core.
4-Hydroxy-2-quinolone: Another heterocyclic compound with a hydroxy group and similar biological activities.
Indole Derivatives: Compounds with a similar aromatic core and diverse biological activities
Uniqueness
3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one is unique due to its specific combination of functional groups and the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-7(3)13-10(15)8(6-2)9(14)12-11(13)16-4/h7,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDSBPCUKOSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C(C)CC)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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